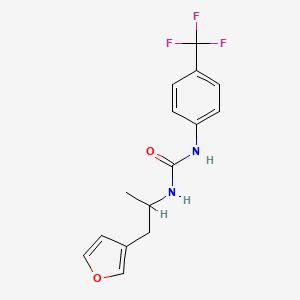

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(O)-NH-) backbone. Its structure includes two distinct substituents:

- A 4-(trifluoromethyl)phenyl group: This electron-withdrawing substituent enhances lipophilicity and metabolic stability, common in medicinal chemistry for improving pharmacokinetics .

Urea derivatives are widely explored for their biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVPMGFJTGJIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Furan-3-yl Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The furan-3-yl intermediate is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

Urea Formation: The alkylated furan intermediate is reacted with an isocyanate derivative of 4-(trifluoromethyl)phenyl to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines or other reduced forms of the trifluoromethylphenyl group.

Substitution: Urea derivatives with different substituents.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of urea compounds, including 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea, exhibit promising anticancer properties.

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have indicated that similar urea derivatives can act as inhibitors of Aurora A/B kinases, which are crucial for cell cycle regulation .

- Case Study : In vitro studies demonstrated that urea derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These studies typically involve assessing cell viability through assays like MTT or IC50 calculations .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been investigated for their ability to modulate inflammatory pathways.

- Mechanism : The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially affecting cytokine production and inflammatory mediator release .

- Research Findings : A study highlighted the anti-inflammatory effects of related compounds in murine models, showing reduced levels of pro-inflammatory cytokines following treatment .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Furan Ring : Starting from furan derivatives, reactions with appropriate alkylating agents lead to the formation of substituted furan compounds.

- Urea Formation : The reaction of the furan derivative with isocyanates or amines results in the formation of the urea linkage.

- Trifluoromethylation : Incorporation of the trifluoromethyl group can be achieved using trifluoromethylating agents such as Togni's reagent or via nucleophilic substitution methods.

Drug Development

Given its biological activities, there is significant interest in developing this compound as a lead candidate for new drug formulations targeting cancer and inflammatory diseases.

Pharmacological Studies

Further pharmacological studies are required to explore its pharmacokinetics, bioavailability, and safety profiles. These studies will help establish dosage forms and administration routes suitable for clinical applications.

Mechanism of Action

The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The urea moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related urea derivatives (Table 1), focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Insights

Substituent Effects on Solubility: The target compound’s furan ring improves water solubility compared to purely aromatic (e.g., 11d) or chloro-substituted analogs () due to oxygen’s hydrogen-bonding capacity .

Electronic and Steric Influences :

- The trifluoromethyl group in all compounds enhances metabolic stability by resisting oxidative degradation .

- Pyridine (83) and thiazole (11d) moieties introduce nitrogen-based polarity, possibly altering target selectivity compared to the furan-containing compound .

Biological Activity Trends :

- Pyridine-ureas (e.g., 83) demonstrate anticancer activity in vitro, suggesting the target compound may share similar mechanisms .

- Thioether-linked derivatives (7n) show improved membrane penetration due to sulfur’s lipophilicity, a trait absent in the target compound .

Synthetic Yields :

- Urea derivatives in report yields of 83–88%, indicating efficient synthesis routes for the target compound if analogous methods (e.g., carbamoylation with triphosgene) are employed .

Biological Activity

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the furan ring.

- Alkylation with a propan-2-yl group.

- Coupling with a trifluoromethyl-substituted phenyl group.

These steps are critical for obtaining the desired compound with high purity and yield.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis |

| HCT116 | 0.78 | Cell cycle arrest at G1 phase |

The data suggest that the compound triggers apoptosis through the activation of caspases, which are crucial for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the potential use of this compound as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Modifications to the phenyl ring and furan moiety can lead to variations in potency and selectivity against different biological targets .

Case Studies

A notable case study involved testing the compound's efficacy in vivo using mouse models with induced tumors. The results indicated a substantial reduction in tumor size compared to control groups, suggesting that the compound may have therapeutic potential in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.